4,6-Dichloro-5-cyanopicolinic acid
Overview
Description
4,6-Dichloro-5-cyanopicolinic acid is a chemical compound with the molecular formula C7H2Cl2N2O2 and a molecular weight of 217.01 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4,6-Dichloro-5-cyanopicolinic acid is 1S/C7H2Cl2N2O2/c8-4-1-5(7(12)13)11-6(9)3(4)2-10/h1H,(H,12,13) . This code provides a unique representation of the molecule’s structure.It should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Herbicide Development
- Summary of the Application: “4,6-Dichloro-5-cyanopicolinic acid” is used as a structural skeleton in the design and synthesis of novel herbicides . Specifically, it’s used to create 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids .
- Methods of Application or Experimental Procedures: The compound is synthesized by replacing the chlorine atom at position 6 of picloram with a phenyl-substituted pyrazole . The resulting compounds are then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results or Outcomes: The IC50 value of one of the synthesized compounds, referred to as compound V-7, was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound, V-8, exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
BCL6 Inhibitor Development
- Summary of the Application: “4,6-Dichloro-5-cyanopicolinic acid” is used in the development of inhibitors for BCL6, a transcriptional factor that plays a crucial role in the growth of B-cell lymphomas .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of new inhibitors by nucleophilic aromatic substitution . The synthesized compounds are then tested for their ability to inhibit BCL6 .
- Results or Outcomes: The most potent compounds were found to displace three of the five initial water molecules in the active site of BCL6 and form hydrogen bonds with the remaining two . One of the compounds, referred to as compound 25, showed promising results with submicromolar inhibition of BCL6 in cells .
Diazine Alkaloid Scaffold Development
- Summary of the Application: “4,6-Dichloro-5-cyanopicolinic acid” is used in the synthesis of diazine alkaloids . Diazines are two-nitrogen containing compounds that are widespread in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of diazine alkaloids through various organic reactions . The synthesized compounds are then tested for their pharmacological activities .
- Results or Outcomes: Diazines are reported to exhibit antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, and calcium channel blocking activities .
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-5-cyanopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-4-1-5(7(12)13)11-6(9)3(4)2-10/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLRVNOZBGZFCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855982 | |
Record name | 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-cyanopicolinic acid | |
CAS RN |
861545-83-7 | |
Record name | 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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